

# A Technical Guide to the Conservation of the Influenza PA(224-233) Epitope

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Compound of Interest		
Compound Name:	PA (224-233), Influenza	
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This technical guide provides an in-depth analysis of the conservation of the influenza virus polymerase acidic (PA) protein epitope spanning amino acids 224-233. The PA(224-233) epitope, with the sequence Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV), is a well-documented, immunodominant cytotoxic T-lymphocyte (CTL) epitope in the context of the murine MHC class I molecule H-2Db.[1][2] Its high degree of conservation across various influenza A virus strains makes it a significant target for the development of universal influenza vaccines, which aim to elicit broad, cross-protective immunity.

This document summarizes the available conservation data, provides detailed protocols for bioinformatic and experimental analysis, and visualizes key workflows and biological pathways.

### **Data on Epitope Conservation**

The PA(224-233) epitope is located within the PA protein, one of the three subunits of the viral RNA-dependent RNA polymerase complex. This internal protein is more conserved than the surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), which are under strong selective pressure from the host antibody response.[3] Consequently, T-cell epitopes within these internal proteins are key targets for heterosubtypic immunity.

While widely cited as conserved, precise quantitative conservation data for PA(224-233) is often dependent on the specific dataset of viral sequences analyzed (e.g., time of isolation, geographical location, and host species). The following table summarizes findings from



### Foundational & Exploratory

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literature and provides representative conservation data. Researchers are encouraged to perform their own analysis on up-to-date sequence sets using the protocol outlined in Section 2.1.



Influenza Strain/Subtype	Host	Conservation Status	Sequence Variants (if noted)	Reference
Influenza A				
A/PR/8/34 (H1N1)	Human	100% (Reference Strain)	SSLENFRAYV	[1][2]
Seasonal H1N1 (post-2009)	Human	Highly Conserved	The SSLENFRAYV sequence is maintained in many pandemic H1N1 strains.	[4]
Seasonal H3N2	Human	Highly Conserved	The epitope is largely conserved in H3N2 strains.	[3]
Avian H5N1	Avian	Highly Conserved	The epitope sequence is generally maintained in H5N1 isolates.	[3]
Avian H7N9	Avian	100% Conserved	The A/Anhui/1/2013( H7N9) strain contains an identical epitope sequence.	[4]
Avian H9N2	Avian	100% Conserved	The A/Chicken/Hong Kong/TP38/2003 (H9N2) strain contains an	[4]



			identical epitope sequence.	
Influenza B	Human	Not Conserved	The PA protein of Influenza B is genetically distinct and does not contain this epitope.	N/A

## **Experimental and Bioinformatic Protocols Protocol for Bioinformatic Conservation Analysis**

This protocol describes how to perform a quantitative analysis of PA(224-233) epitope conservation using the Influenza Research Database (IRD).[5][6][7]

Objective: To determine the percentage of influenza PA protein sequences containing the exact SSLENFRAYV epitope within a defined set of viral strains.

#### Materials:

- Web browser with internet access.
- Influenza Research Database (IRD) website (--INVALID-LINK--).

#### Methodology:

- Navigate to the IRD: Open a web browser and go to the IRD homepage.
- Select Analysis Tool: From the main menu, navigate to "Analysis & Visualization" and select "Sequence Variation Analysis (SVA)".
- Define Input Sequences:
  - Click on "Search for Segments".
  - In the search window:



- Set "Virus Type" to "A".
- Set "Segment" to "PA".
- Specify "Host," "Country/Region," "Subtype," and "Collection Year" to define your dataset (e.g., Host: Human, Subtype: H1N1).
- Ensure "Complete Sequences Only" is checked to avoid partial sequences.
- Click "Search" to find matching sequences. Select the desired sequences and add them to your working set.
- Configure SVA Tool:
  - Step 1 (Input Data): Verify your selected PA sequences are listed.
  - Step 2 (Identify Region):
    - Select "Identify Region by Sequence Alignment".
    - Choose a reference sequence from your list (e.g., A/Puerto Rico/8/1934(H1N1)).
    - Enter the coordinates for the epitope: Start: 224, End: 233.
  - Step 3 (View Analysis):
    - The tool will perform a multiple sequence alignment focused on the specified region.
    - The output will display a table showing sequence variants of the epitope and their frequency.
- Calculate Conservation:
  - Identify the row corresponding to the canonical "SSLENFRAYV" sequence.
  - Calculate the conservation percentage: (Number of sequences with SSLENFRAYV / Total number of sequences analyzed) \* 100.

## **Protocol for IFN-y ELISpot Assay**



The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. This protocol is for measuring the IFN-y response of murine splenocytes to the PA(224-233) peptide.

Objective: To determine the number of PA(224-233)-specific, IFN-y-producing T cells in a cell population.

#### Materials:

- 96-well PVDF membrane plates, pre-coated with anti-mouse IFN-y capture antibody.
- PA(224-233) peptide (SSLENFRAYV), high purity (>95%).
- Splenocytes isolated from influenza-infected or vaccinated mice.
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillinstreptomycin).
- Biotinylated anti-mouse IFN-y detection antibody.
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).
- BCIP/NBT or AEC substrate, respectively.
- Automated ELISpot reader or dissecting microscope for spot counting.
- Controls:
  - Negative control: No peptide (cells in medium only).
  - Positive control: Concanavalin A or PHA.

#### Methodology:

- Plate Preparation:
  - If not pre-coated, coat ELISpot plates with anti-IFN-y capture antibody overnight at 4°C.
  - Wash plates 3-4 times with sterile PBS.



- Block non-specific binding by incubating plates with 200 μL/well of complete RPMI medium for at least 2 hours at 37°C.
- Cell Plating and Stimulation:
  - Prepare a single-cell suspension of splenocytes. A typical starting cell density is 2x10<sup>5</sup> to 4x10<sup>5</sup> cells per well.
  - Remove blocking solution from the plate.
  - Add 100 μL of cells to each well.
  - $\circ$  Add 50 µL of the PA(224-233) peptide diluted in medium to achieve a final concentration of 1-10 µg/mL.
  - Add control stimuli to appropriate wells.
  - Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.

#### Detection:

- Wash away cells by flicking the plate and washing 5-6 times with PBS containing 0.05%
   Tween-20 (PBST).
- $\circ~$  Add 100  $\mu L$  of diluted biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.
- Wash plates 5-6 times with PBST.
- Add 100 μL of Streptavidin-AP/HRP conjugate. Incubate for 1 hour at room temperature.
- Wash plates 5-6 times with PBST, followed by 2 washes with PBS.
- Spot Development and Analysis:
  - Add 100 μL of the substrate (e.g., BCIP/NBT) to each well.
  - Monitor spot development in the dark (5-30 minutes). Stop the reaction by washing thoroughly with distilled water.

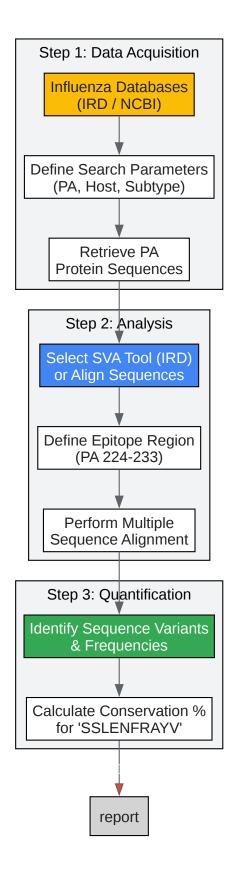


- Allow the plate to dry completely.
- Count the spots in each well using an automated ELISpot reader. The resulting counts are expressed as Spot Forming Units (SFU) per million cells.

## **Visualizations Bioinformatic and Experimental Workflows**

The following diagrams illustrate the workflows for analyzing epitope conservation and measuring the corresponding immune response.

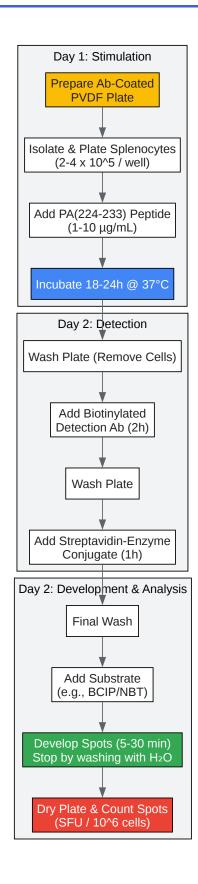




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Caption: Bioinformatic workflow for PA(224-233) conservation analysis.





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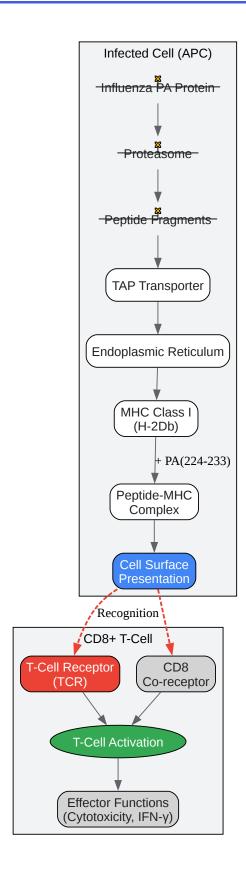
Caption: Experimental workflow for the IFN-y ELISpot assay.



## **T-Cell Recognition Pathway**

The PA(224-233) epitope is presented by MHC class I molecules on the surface of virus-infected cells, leading to recognition and activation of cytotoxic T-lymphocytes.





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Caption: Antigen processing and presentation of the PA(224-233) epitope.



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